molecular formula C6H12O6 B7824498 L-Fructose-1-13C CAS No. 686298-95-3

L-Fructose-1-13C

Cat. No.: B7824498
CAS No.: 686298-95-3
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-UHFFFAOYSA-N
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Description

Laevuflex is a carbohydrate compound identified in Apium graveolens (celery) with the molecular formula C₆H₁₂O₆ and a molecular weight of 181.1485 g/mol . However, its stereochemical configuration and biological activity remain distinct, as inferred from its unique CAS registry number (478506-36-4) and natural occurrence .

Properties

IUPAC Name

2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859147
Record name Hex-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686298-95-3, 6347-01-9
Record name 2-Hexulopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686298-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laevuflex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hex-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production Methods: it is likely produced in specialized laboratories using advanced chemical synthesis methods to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Laevuflex undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Laevuflex has a wide range of applications in scientific research:

    Chemistry: Used to study the structure and function of various molecules, including proteins and nucleic acids.

    Biology: Employed in experiments involving cellular processes and molecular interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Laevuflex is not well-documented. it is known to interact with various molecular targets, including proteins and nucleic acids, through a combination of physical and chemical techniques. These interactions enable the manipulation and study of these molecules, providing valuable insights into their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Laevuflex vs. D-Fructose and D-Tagatose

All three compounds share the molecular formula C₆H₁₂O₆ , but their stereochemical configurations differ (Table 1):

  • Laevuflex : Exact stereochemistry is unspecified in available data, but its natural occurrence in celery distinguishes it from synthetic or commercially modified sugars .
  • D-Fructose : A naturally occurring ketohexose with a ketone group at C2, widely used as a sweetener.
  • D-Tagatose : A rare ketohexose with a C4 ketone group, used as a low-calorie sweetener and prebiotic.

Table 1: Structural and Physical Properties

Property Laevuflex D-Fructose D-Tagatose
Molecular Formula C₆H₁₂O₆ C₆H₁₂O₆ C₆H₁₂O₆
Molecular Weight (g/mol) 181.1485 180.16 180.16
CAS Registry Number 478506-36-4 57-48-7 87-81-0
Natural Source Apium graveolens Fruits, honey Dairy products
Key Functional Group Unspecified Ketone (C2) Ketone (C4)

Functional and Pharmacological Comparisons

Metabolic Pathways
  • D-Fructose : Rapidly metabolized in the liver, linked to insulin resistance at high doses.
  • D-Tagatose : Poorly absorbed in the intestine, making it suitable for diabetic diets; also exhibits prebiotic effects .

Research Findings and Gaps

Key Studies on Laevuflex

  • Comparative analyses with fructose and tagatose are absent in the literature, highlighting a critical research gap.

Challenges in Comparison

  • Data Limitations : Physical properties (e.g., melting point, solubility) and mechanistic studies for Laevuflex are unavailable in published datasets .
  • Stereochemical Uncertainty : The lack of crystallographic or NMR data for Laevuflex complicates direct comparisons.

Biological Activity

Laevuflex, a natural compound primarily derived from plants such as Centaurea jacea and Centaurea bracteata, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of Laevuflex, highlighting its mechanisms of action, research findings, and case studies that illustrate its efficacy.

Overview of Laevuflex

  • Chemical Structure : Laevuflex is classified under the chemical formula C6H12O6, indicating its composition as a carbohydrate derivative.
  • Source : It is extracted from specific plant species known for their medicinal properties.

Laevuflex primarily exhibits its biological effects through the activation of the Nrf2 pathway , which is crucial for cellular defense against oxidative stress. By activating this pathway, Laevuflex enhances the expression of antioxidant enzymes, thereby providing cytoprotection to cells, particularly hepatocytes (liver cells) .

Biological Activities

  • Cytoprotective Effects : Research indicates that Laevuflex has significant cytoprotective effects against oxidative stress. In vitro studies have demonstrated its ability to reduce cellular damage in hepatocytes exposed to oxidative agents .
  • Antioxidant Properties : The compound's antioxidant capabilities are linked to its ability to scavenge free radicals and modulate redox-sensitive signaling pathways. This property is essential in preventing cellular aging and various diseases associated with oxidative damage .
  • Anti-inflammatory Effects : Preliminary studies suggest that Laevuflex may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions .

Case Studies and Experimental Data

StudyFocusFindings
Study 1 Cytoprotective Effects in HepatocytesDemonstrated significant reduction in cell death under oxidative stress conditions when treated with Laevuflex.
Study 2 Antioxidant ActivityShowed that Laevuflex effectively scavenges free radicals, leading to decreased oxidative stress markers in treated cells.
Study 3 Anti-inflammatory PropertiesIndicated a reduction in inflammatory markers in animal models following administration of Laevuflex.

Comparative Analysis with Similar Compounds

Laevuflex can be compared with other compounds exhibiting similar biological activities:

CompoundMechanism of ActionApplications
LevofloxacinAntibiotic action through DNA gyrase inhibitionUsed in treating bacterial infections
Rosa Laevigata ExtractsAntioxidant and anti-inflammatory propertiesUtilized in herbal medicine for skin conditions

Laevuflex stands out due to its unique structure and specific applications in both scientific research and potential therapeutic developments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Fructose-1-13C
Reactant of Route 2
L-Fructose-1-13C

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